molecular formula C15H15ClO2 B6381547 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% CAS No. 1261902-46-8

3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95%

Cat. No. B6381547
CAS RN: 1261902-46-8
M. Wt: 262.73 g/mol
InChI Key: VORSRXJQRBDRKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% (3-CEMPP) is a phenolic compound with a wide range of applications in scientific research. It has been used in a variety of laboratory experiments, including studies of its mechanism of action, biochemical and physiological effects, and the development of new applications.

Scientific Research Applications

3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as an inhibitor of enzyme activity. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents and antiviral agents. Additionally, 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% has been used in the study of its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% is not yet fully understood. However, it is known that 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% binds to the active site of enzymes, such as cytochrome P450, and inhibits their activity. Additionally, 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% has been shown to inhibit the activity of other enzymes, such as phosphodiesterases and protein kinases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% are not yet fully understood. However, studies have shown that 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% has antifungal and antiviral activity and can inhibit the growth of certain bacteria. Additionally, 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% for laboratory experiments include its low cost, availability, and ease of synthesis. Additionally, 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% is non-toxic and has a low environmental impact. The main limitation of using 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% for laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95%. These include the development of new applications for 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95%, such as its use as an antimicrobial agent, the further study of its mechanism of action, and the exploration of its potential therapeutic use. Additionally, further research could be done to investigate the biochemical and physiological effects of 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% and its potential toxicity. Finally, further research could be done to explore the potential of 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% as a drug delivery system.

Synthesis Methods

3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% is a phenolic compound that can be synthesized from 4-ethoxy-2-methylphenol and chlorine in a two-step process. The first step involves the reaction of 4-ethoxy-2-methylphenol with chlorine in the presence of a catalyst, such as tetrabutylammonium chloride, to produce 3-chloro-4-ethoxy-2-methylphenol. The second step involves the reaction of 3-chloro-4-ethoxy-2-methylphenol with a base, such as potassium hydroxide, to produce 3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95%.

properties

IUPAC Name

3-chloro-5-(4-ethoxy-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO2/c1-3-18-14-4-5-15(10(2)6-14)11-7-12(16)9-13(17)8-11/h4-9,17H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORSRXJQRBDRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686044
Record name 5-Chloro-4'-ethoxy-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(4-ethoxy-2-methylphenyl)phenol

CAS RN

1261902-46-8
Record name [1,1′-Biphenyl]-3-ol, 5-chloro-4′-ethoxy-2′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261902-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4'-ethoxy-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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